molecular formula C8H10N2O4 B11900073 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione CAS No. 5721-46-0

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione

Cat. No.: B11900073
CAS No.: 5721-46-0
M. Wt: 198.18 g/mol
InChI Key: DLIFAZDYCCTKIK-UHFFFAOYSA-N
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Description

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione is a spirocyclic compound featuring a central spiro[5.5]undecane core with two heterocyclic rings: one containing oxygen (9-oxa) and two nitrogen atoms (2,4-diaza).

Properties

CAS No.

5721-46-0

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

9-oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione

InChI

InChI=1S/C8H10N2O4/c11-5-8(1-3-14-4-2-8)6(12)10-7(13)9-5/h1-4H2,(H2,9,10,11,12,13)

InChI Key

DLIFAZDYCCTKIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=O)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione typically involves multi-step synthetic routes. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of piperidin-4-one hydrochloride hydrate and 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the complexity and cost of the synthetic routes suggest that large-scale production would require optimization of reaction conditions and the development of more efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized spirocyclic derivatives, while substitution reactions can introduce different functional groups into the spirocyclic framework .

Scientific Research Applications

Synthesis Techniques

Recent studies have focused on the synthesis of derivatives of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione through multi-component reactions (MCRs). For instance, a one-pot synthesis involving barbituric acid and trifluoroacetylated compounds has been reported to yield novel derivatives with enhanced biological activity .

Anticancer Activity

Research has indicated that derivatives of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione exhibit promising anticancer properties. A study highlighted the synthesis of 7,11-diaryl derivatives that showed significant cytotoxicity against various cancer cell lines. These compounds were synthesized via a multi-component reaction and demonstrated potential as therapeutic agents in oncology .

Antimicrobial Properties

The compound's derivatives have also been evaluated for antimicrobial activity. Certain synthesized variants showed effectiveness against a range of bacterial strains, indicating their potential use in developing new antibiotics .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione derivatives. The compounds were found to exhibit protective effects in neuronal cell cultures exposed to oxidative stress, suggesting their utility in treating neurodegenerative diseases .

Case Study 1: Synthesis and Characterization

A comprehensive study synthesized various derivatives of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione using different synthetic routes. The resulting compounds were characterized using NMR and mass spectrometry techniques to confirm their structures and assess their purity.

Case Study 2: Pharmacological Evaluation

In another case study, a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for their dual action as inhibitors of specific enzymes involved in cancer progression. The results indicated that some compounds demonstrated high potency with favorable pharmacokinetic profiles .

Comparative Analysis of Derivatives

Compound NameStructureBiological ActivitySynthesis Method
7-Diaryl DerivativeStructureAnticancerMulti-component reaction
Trifluoromethyl DerivativeStructureAntimicrobialOne-pot MCR
Neuroprotective VariantStructureNeuroprotectiveTraditional organic synthesis

Mechanism of Action

The mechanism of action of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, and inhibition of MmpL3 disrupts its function, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Structural Features :

  • The spiro[5.5] framework introduces conformational flexibility, which is critical for stereochemical studies. Substituents at positions 3, 7, 9, and 11 can influence its physical and chemical properties .

Comparison with Structurally Similar Compounds

2,4-Diazaspiro[5.5]undecane-1,3,5-trione Derivatives

These derivatives share the same diazaspiro core but differ in substituents or additional functional groups:

Compound Name Substituents/Modifications Key Properties/Applications References
7-Ethyl-11-methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione (sodium salt) Sodium salt at position 7 and 11 Enhanced solubility for industrial applications
7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione Propyl group at position 7 Predicted collision cross-section (CCS) of 157.2 Ų (for [M+H]+)
7,11-Bis(4-fluorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone Fluorophenyl and methyl groups; tetraone High regioselectivity in synthesis (90% yield)

Key Differences :

  • Functional Groups : The presence of fluorine or aryl groups (e.g., 4-fluorophenyl in ) increases steric hindrance and electron-withdrawing effects, altering reactivity compared to the parent compound.
  • Solubility : Sodium salts (e.g., ) exhibit improved aqueous solubility, making them suitable for pharmaceutical formulations.

Spiro[5.5]undecane Derivatives with Oxygen/Nitrogen Variations

Compounds with modified heteroatom arrangements:

Compound Name Heteroatom Configuration Synthesis Method Applications References
2,4,8,10-Tetraoxaspiro[5.5]undecane Four oxygen atoms Condensation of pentaerythritol with ketones Conformational analysis of axial chirality
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane Phosphorus and oxygen atoms Industrial-scale synthesis Antioxidant in plastics

Key Differences :

  • Stability : Oxygen-rich spiro compounds (e.g., tetraoxaspiro derivatives) are more rigid and thermally stable, making them suitable for materials science .
  • Reactivity : The parent compound’s trione groups enable nucleophilic attacks, whereas phosphorus-containing derivatives (e.g., ) act as radical scavengers.

Spiro[4.5]undecane Analogues

Smaller spiro rings with similar functional groups:

Compound Name Spiro Ring Size Melting Point/CCS Synthesis Yield References
2,4-Diaza-9-oxaspiro[4.5]undecane-1,3,5-trione [4.5] 166–167°C 92%
7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione [5.5] Predicted CCS: 156.7 Ų ([M-H]⁻) N/A

Key Differences :

  • Biological Activity : Methyl-substituted derivatives (e.g., ) are studied for toxicity profiles, while the parent compound’s applications remain exploratory.

Biological Activity

The compound 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione is part of a class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.

  • Chemical Formula : C₈H₁₆N₂O₃
  • Molecular Weight : 172.23 g/mol
  • CAS Number : 36420-64-1
  • PubChem CID : 21703932

Biological Activity Overview

Research indicates that 9-Oxa-2,4-diazaspiro[5.5]undecane derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : They may modulate inflammatory pathways, potentially useful in treating chronic inflammatory conditions.
  • CNS Activity : Some derivatives act on neurotransmitter systems, suggesting applications in neuropharmacology.

The biological activities of 9-Oxa-2,4-diazaspiro[5.5]undecane derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and inflammation regulation. For instance, compounds based on this scaffold have demonstrated the ability to lower serum creatinine levels in rat models of chronic kidney disease .
  • Modulation of Receptor Activity : Some studies suggest that these compounds may interact with GABA receptors, influencing CNS activity and potentially offering therapeutic avenues for neurological disorders .
  • Cell Signaling Pathways : The impact on cell signaling pathways related to immune responses has been noted, indicating a broader application in treating immune-related disorders .

Case Study 1: sEH Inhibition

A study focused on the synthesis and biological evaluation of 1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas highlighted their effectiveness as sEH inhibitors. Compound 19 was particularly noted for its oral bioavailability and ability to reduce serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis .

CompoundActivityModelResult
Compound 19sEH InhibitorRat ModelReduced serum creatinine

Case Study 2: Antimicrobial Properties

Another investigation reported the antimicrobial properties of various diazaspiro compounds against pathogenic bacteria. The results indicated that modifications at specific positions on the spirocyclic structure could enhance antibacterial activity .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coliX µg/mL
Compound BS. aureusY µg/mL

Q & A

Q. What is the molecular structure of 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione, and how is it confirmed experimentally?

The compound features a spirocyclic core with two nitrogen atoms (2,4-diaza) and one oxygen atom (9-oxa) in its heterocyclic system. The trione groups occupy positions 1, 3, and 5. Structural confirmation typically employs Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to resolve sp³/sp² hybridization and Mass Spectrometry (MS) to verify molecular weight (C₉H₁₂N₂O₃, MW 196.21) . X-ray crystallography has been used for analogous spiro compounds (e.g., 9,9-dimethoxy derivatives) to resolve bond angles and stereochemistry .

Q. What are the standard synthetic routes for 9-Oxa-2,4-diazaspiro[5.5]undecane-1,3,5-trione?

Synthesis involves multi-step reactions starting with cyclization of substituted glycine derivatives or urea analogs. For example:

  • Step 1 : Condensation of a ketone or aldehyde with a urea precursor under acidic conditions to form the spiro ring.
  • Step 2 : Oxidation or dehydration to introduce trione groups. Key conditions include controlled temperature (60–80°C) and catalysts like p-toluenesulfonic acid. Yields depend on solvent choice (e.g., THF or DMF) and purity of intermediates .

Q. What are the solubility and physical properties of this compound?

Experimental solubility data for analogous spiro compounds (e.g., 3-Thio-2,4-diazaspiro[5.5]undecane-1,3,5-trione) show low aqueous solubility (7.32 × 10⁻² g/L at 25°C) due to hydrophobic spirocyclic cores. Melting points for related structures range from 212–215°C , consistent with high thermal stability. Solubility in organic solvents (e.g., DMSO, chloroform) is higher but varies with substituents .

Advanced Research Questions

Q. How do reaction conditions influence the compound’s reactivity with electrophiles?

The trione groups act as electron-deficient sites, enabling nucleophilic attacks at carbonyl positions. For example, bromination at the methylene bridge (e.g., 8-(bromomethyl) derivatives) requires Lewis acids like AlCl₃ to activate the electrophile. Steric hindrance from the spiro structure slows reaction kinetics, necessitating prolonged reaction times (12–24 hours) .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
  • Catalytic systems : Pd/C or Cu(I) catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) with aryl halides.
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve electrophile accessibility to the spiro core .

Q. How is the compound’s bioactivity assessed in enzyme inhibition studies?

In vitro assays (e.g., acetylcholinesterase inhibition) are conducted using:

  • Dose-response curves (0.1–100 µM concentrations).
  • Kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Analogous spiro compounds show moderate IC₅₀ values (10–50 µM), suggesting potential as lead structures for neurodegenerative drug development .

Q. How do substituents (e.g., alkyl, aryl) affect the compound’s stability and bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility.
  • 7-Ethyl-11-methyl derivatives exhibit improved pharmacokinetic profiles due to reduced hepatic clearance. Sodium salts of substituted analogs (e.g., C₁₂H₁₇N₂NaO₃) show enhanced bioavailability in preclinical models .

Q. What analytical methods resolve contradictions in reported spectral data?

Discrepancies in ¹³C NMR shifts (e.g., carbonyl vs. sp³ carbons) are addressed by:

  • 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons.
  • DFT calculations to model and validate experimental spectra .

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